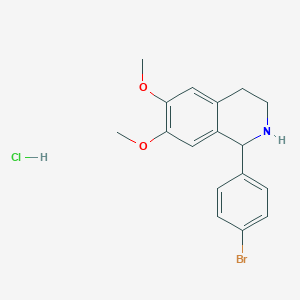

1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Overview

Description

1-(4-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride, abbreviated as 1-BP-DMTIH, is a novel synthetic compound that displays a wide range of biological activities. It is a synthetic derivative of the naturally occurring alkaloid isoquinoline, which is found in a variety of plants and fungi. Due to its unique structure, 1-BP-DMTIH has been found to possess both antifungal and anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

- Almorexant, a tetrahydroisoquinoline derivative similar in structure to the compound , is a dual orexin receptor antagonist with properties promoting sleep in animals and humans. The study on its metabolism revealed that after oral administration, it was rapidly absorbed and predominantly eliminated through feces. The detailed metabolic pathways of almorexant were elucidated, showing that it undergoes extensive metabolism, forming multiple metabolites before excretion (Dingemanse et al., 2013).

Applications in Imaging and Diagnostics

- The compound 18F-ISO-1, structurally related to the target compound, has shown promise as a cellular proliferative marker in PET imaging for tumors. The first human study indicated that 18F-ISO-1 uptake in tumors correlated significantly with cellular proliferation markers, offering a potential tool for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Insights into Molecular Mechanisms and Potential Therapeutic Avenues

- N-Methylation of endogenous analogs of MPTP, including tetrahydroisoquinolines, has been hypothesized as a potential mechanism underlying the pathogenesis of Parkinson's disease. The study discussed the bioactivation of these compounds into potential neurotoxins through N-methylation and their higher cerebrospinal levels in Parkinsonian patients compared to controls. This highlights the role of compounds like tetrahydroisoquinolines in neurodegenerative disorders and opens avenues for therapeutic intervention (Matsubara et al., 2002).

Potential for Novel Drug Development

- WR 238605, another compound structurally similar to the target molecule and belonging to the 8-aminoquinoline class, has been explored as a malaria prophylaxis and treatment drug. It has shown greater efficacy and less toxicity compared to primaquine, a standard antimalarial drug. The study focusing on its first-time human administration revealed favorable pharmacokinetics and tolerability, positioning such compounds as promising candidates for further development in malaria treatment (Brueckner et al., 1998).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that similar compounds have been observed to undergo reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide, catalyzed by a palladium(0) complex .

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical pathways, including those involving carbon-carbon bond formation .

Result of Action

Similar compounds have been known to induce various biological responses, depending on their specific targets and mode of action .

properties

IUPAC Name |

1-(4-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHAQVZCNNXYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

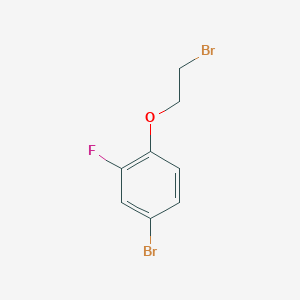

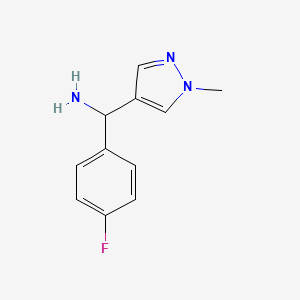

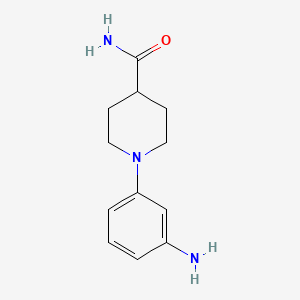

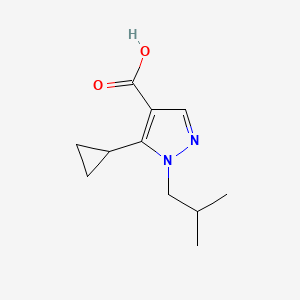

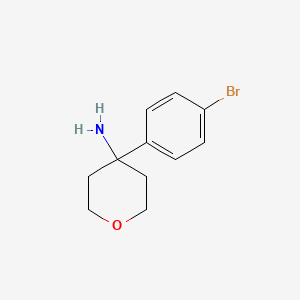

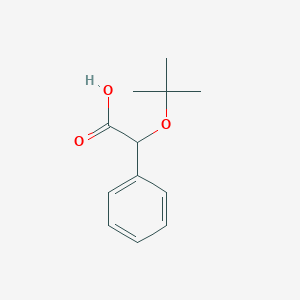

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

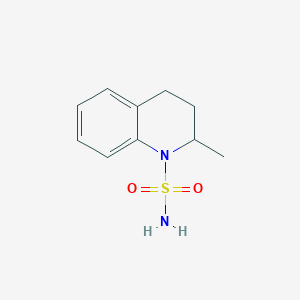

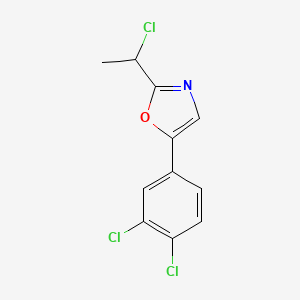

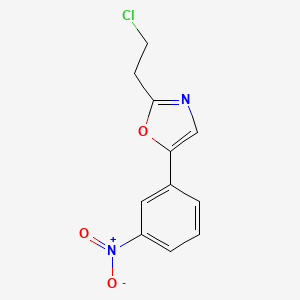

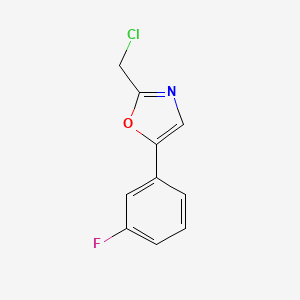

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)

![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)

![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)

![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)